molecular formula C14H11Cl2NO3 B2527055 Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate CAS No. 400087-49-2

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate

Cat. No.: B2527055
CAS No.: 400087-49-2
M. Wt: 312.15
InChI Key: AXODGVODIJPRIV-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate is a pyridine derivative featuring a chloro-substituted aromatic ring and a methyl carboxylate ester. Its structure includes:

  • Pyridone core: A six-membered aromatic ring with nitrogen at position 1 and a ketone group (oxo) at position 6.
  • Substituents:
    • A (4-chlorophenyl)methyl group at position 1.
    • A methyl carboxylate (COOCH₃) at position 3.
    • A chlorine atom at position 5.

This compound is of interest in medicinal and agrochemical research due to its structural similarity to intermediates used in fungicide synthesis (e.g., metconazole precursors) . Its crystallographic properties can be analyzed using tools like SHELX and Mercury .

Properties

IUPAC Name

methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-6-12(16)13(18)17(8-10)7-9-2-4-11(15)5-3-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXODGVODIJPRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate typically involves the reaction of 5-chloro-6-oxopyridine-3-carboxylic acid with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Derivatives with different substituents on the pyridine or phenyl rings.

    Reduction: Hydroxylated pyridine derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Functional Groups Key Applications/Properties
Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate C₁₅H₁₁Cl₂NO₃ 340.16 1: (4-Cl-Ph)CH₂; 3: COOCH₃; 5: Cl Ester, Pyridone, Chloro Intermediate for agrochemicals
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide () C₂₀H₁₆Cl₂N₂O₃ 403.26 1: (3-Cl-Ph)CH₂; 3: CONH(4-MeOPh); 5: Cl Carboxamide, Pyridone, Chloro, Methoxy Potential bioactive agent (e.g., antifungal)
Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate () C₁₆H₁₈Cl₂O₃ 329.22 Cyclopentane core with 2-oxo, 3,3-dimethyl, and (4-Cl-Ph)CH₂ Cyclic ketone, Ester, Chloro Metconazole intermediate
Detailed Analysis of Structural and Functional Differences

A. Core Heterocycle Comparison

  • Pyridine vs. Cyclopentane: The pyridone core in the target compound is aromatic, enabling π-π stacking interactions, whereas the cyclopentane derivative () is non-aromatic and conformationally flexible. This difference impacts thermal stability and solubility .
  • Dihydropyridine vs. Pyridone : The compound in features a partially saturated 1,6-dihydropyridine ring, which may enhance solubility but reduce thermal stability compared to the fully aromatic pyridone .

B. Substituent Effects

  • Functional Groups at Position 3 :
    • Ester (COOCH₃) : Increases lipophilicity, favoring membrane permeability.
    • Carboxamide (CONHAr) : Enhances hydrogen-bonding capacity, improving aqueous solubility .

Biological Activity

Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure:
The compound belongs to a class of pyridine derivatives characterized by the presence of chlorine and carboxylate functional groups. Its IUPAC name is this compound, with a molecular formula of C14H12Cl2N2O2C_{14}H_{12}Cl_2N_2O_2 and a molecular weight of approximately 298.12 g/mol .

Synthesis:
The synthesis of this compound typically involves:

  • Starting Materials: 4-chlorobenzyl chloride and 5-chloro-3-pyridinecarboxylic acid.
  • Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, often around 60°C, using bases like cesium carbonate to facilitate the formation of intermediates.
  • Finalization: N-methylation is performed using methyl iodide to yield the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Human Colon Carcinoma (HCT-116)2.40 ± 0.12Harmine2.54 ± 0.82
Hepatocellular Carcinoma (HepG2)2.17 ± 0.83Harmine2.54 ± 0.82

The compound demonstrated comparable or superior activity to Harmine, a known anticancer agent, indicating its potential as an effective therapeutic candidate .

The mechanism underlying the anticancer effects involves interaction with specific molecular targets, potentially inhibiting enzymes related to cancer proliferation and survival pathways. For example, it may modulate signaling pathways associated with inflammation and cell cycle regulation .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory and analgesic activities.

Table 2: Anti-inflammatory Activity

Compound% Inhibition at 100 µM
This compound81.91 ± 7.69
Reference Compound (e.g., Ibuprofen)Varies

These findings suggest that the compound could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Cancer Cell Lines: A study assessed the cytotoxic effects on HCT-116 and HepG2 cells, revealing significant inhibition of cell growth at low concentrations.
  • Analgesic Activity Assessment: In vivo models demonstrated reduced pain responses in subjects treated with the compound compared to controls.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate?

Methodological Answer: A multi-step synthesis is typically employed:

Core Pyridine Formation : Use a Hantzsch-like cyclization to construct the pyridine ring, introducing substituents at positions 3 and 2.

Chlorination : Electrophilic chlorination at position 5 using SOCl₂ or PCl₅ under controlled conditions.

Benzylation : Introduce the (4-chlorophenyl)methyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.
Key Considerations : Monitor reaction intermediates using TLC and HPLC to avoid over-chlorination or side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm), and benzyl group (δ 4.5–5.5 ppm for CH₂).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm substitution patterns.
  • IR Spectroscopy : Identify C=O stretches (1680–1750 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).
  • X-ray Crystallography : Determine crystal packing and confirm stereochemistry (e.g., monoclinic P21/c system, similar to analogs in ).

Advanced Research Questions

Q. How can researchers resolve contradictions between observed reactivity and computational predictions?

Methodological Answer:

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in the ester group) to trace reaction pathways.
  • Computational Modeling :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental bond lengths and angles.
    • Reactivity Analysis : Evaluate electron-withdrawing effects of Cl substituents on the pyridine ring’s electrophilicity .
  • In Situ Monitoring : Employ Raman spectroscopy or mass spectrometry to detect transient intermediates .

Q. What crystallographic parameters are critical for analyzing this compound’s solid-state structure?

Methodological Answer:

  • Unit Cell Dimensions : Expected monoclinic symmetry (e.g., a = 11.97 Å, b = 8.17 Å, c = 39.20 Å, β ≈ 90°), similar to structurally related esters .
  • Intermolecular Interactions :
    • C–H···O/Cl Contacts : Stabilize crystal packing (distance: 2.5–3.2 Å; angle: 140–160°).
    • π-π Stacking : Measure interplanar distances between aromatic rings (~3.5–4.0 Å).

Q. How does the substitution pattern influence this compound’s biological or chemical activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Chlorine Position : Compare activity of 5-Cl vs. 3-Cl analogs to assess electronic effects on binding affinity.
    • Benzyl Group : Replace (4-chlorophenyl)methyl with fluorophenyl or methoxyphenyl groups to evaluate hydrophobicity/π-stacking.
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or oxidoreductases using fluorescence-based assays.
    • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains .

Q. What advanced computational methods model this compound’s environmental interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate adsorption on indoor surfaces (e.g., silica or cellulose) to study degradation pathways.
    • Analyze free energy profiles for surface-binding interactions .
  • QSPR Models : Predict logP and solubility using descriptor-based regression (e.g., topological polar surface area, Cl count) .

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